4-Chloroquinoline-3-carbaldehyde chemical properties
4-Chloroquinoline-3-carbaldehyde chemical properties
An In-depth Technical Guide to 4-Chloroquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications
Introduction
4-Chloroquinoline-3-carbaldehyde is a bifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a quinoline core, is a recognized "privileged scaffold" found in numerous natural products and pharmacologically active molecules.[1][2] The strategic placement of a reactive aldehyde group at the 3-position and a labile chlorine atom at the 4-position makes it an exceptionally versatile building block for the synthesis of complex, polycyclic systems and novel chemical entities for drug discovery.[3][4] This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, key reactive pathways, and its proven applications, particularly in the development of therapeutic agents.
Physicochemical and Spectroscopic Properties
4-Chloroquinoline-3-carbaldehyde is typically a solid at room temperature. Its core chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 201420-30-6 | |
| Molecular Formula | C₁₀H₆ClNO | |
| Molecular Weight | 191.61 g/mol | |
| Appearance | Solid | |
| Boiling Point | 324.2 °C | |
| Purity | ≥95-97% (Typical) | [5] |
| InChI Key | PTCAOHUEDACTEB-UHFFFAOYSA-N | |
| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl |
Spectroscopic Profile
The structural features of 4-Chloroquinoline-3-carbaldehyde give rise to a distinct spectroscopic signature:
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¹H NMR: The proton spectrum is characterized by a highly deshielded singlet for the formyl proton (CHO), typically appearing in the δ 10.30–10.61 ppm region.[3][6] The proton at the C-2 position of the quinoline ring also appears as a singlet, while the protons on the fused benzene ring present as a complex multiplet in the aromatic region.[3]
-
IR Spectroscopy: The infrared spectrum prominently displays a strong carbonyl (C=O) stretching band characteristic of an aldehyde, generally around 1693-1705 cm⁻¹.[6][7] Aromatic C=C stretching vibrations are also observed in the 1450-1600 cm⁻¹ range.[6]
Synthesis: The Vilsmeier-Haack Reaction
The most direct and widely documented method for preparing 4-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][6] This powerful formylation technique is highly effective for electron-rich aromatic and heteroaromatic substrates. The reaction proceeds by treating a substituted acetanilide with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[4][6] The process involves an electrophilic substitution that results in simultaneous cyclization and formylation to yield the target molecule.[6]
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Step-by-Step Methodology:
-
The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF, 0.15 mol) under constant stirring.[6]
-
The appropriate substituted acetanilide (or its corresponding oxime, 0.05 mol) is added portion-wise to the freshly prepared reagent.[6]
-
The reaction mixture is heated, typically to around 60-90 °C, for several hours (e.g., 4-16 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[6][7]
-
Upon completion, the mixture is carefully poured into ice-cold water to hydrolyze the intermediate iminium salt.[6]
-
The resulting precipitate, 4-chloroquinoline-3-carbaldehyde, is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethyl acetate.[6]
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Derivatization Strategies
The synthetic utility of 4-chloroquinoline-3-carbaldehyde is rooted in its dual reactivity. The aldehyde and chloro groups can be manipulated selectively or in tandem to generate a vast library of complex heterocyclic structures.[3]
Reactions Involving the Aldehyde Group (C3-Position)
The electrophilic aldehyde is a prime site for condensation and addition reactions.
-
Condensation with Amines and Hydrazines: The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones.[1][3] This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water.[3] These reactions are fundamental for constructing larger, more complex molecular frameworks.[1][8]
-
Wittig Reaction: The aldehyde can undergo Wittig reactions with phosphorus ylides to form 3-alkenyl substituted quinolines, providing a route to extend the carbon chain at the C3-position.[2][3]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (4-chloroquinolin-3-yl)methanol, using standard reducing agents like sodium borohydride.[1]
Reactions Involving the Chloro Group (C4-Position)
The chlorine atom at the C4-position is activated towards nucleophilic aromatic substitution (SNAr), allowing for its displacement by a wide array of nucleophiles.
-
Nucleophilic Substitution: This is a cornerstone of its reactivity, enabling the introduction of diverse functionalities. For example, reaction with sodium azide can lead to the formation of tetrazolo[1,5-a]quinolines, while reactions with amines or thiols introduce new carbon-nitrogen or carbon-sulfur bonds, respectively.[1][9]
Tandem and Cyclization Reactions
The true synthetic power of this intermediate is realized when both functional groups are utilized in concert. A common strategy involves an initial reaction at the aldehyde group, followed by an intramolecular cyclization involving nucleophilic attack at the C4-position.
-
Synthesis of Fused Heterocycles: Reaction with hydrazines can first form a hydrazone, which can then undergo intramolecular cyclization to yield pyrazolo[4,3-c]quinolines, a class of compounds with noted biological activities.[3] This strategic manipulation is a key method for building fused heterocyclic scaffolds.[3][10]
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery
The quinoline nucleus is a well-established pharmacophore, and 4-chloroquinoline-3-carbaldehyde serves as a key starting material for compounds with a broad spectrum of biological activities.[2][9] Its derivatives have shown promise as:
-
Anticancer Agents: The quinoline scaffold is integral to many anticancer drugs, and derivatives of this carbaldehyde have been explored for their cytotoxic properties against various cancer cell lines.[2][8]
-
Antimicrobial and Antifungal Agents: By modifying the core structure through the reactive handles, chemists have developed novel compounds with significant activity against bacterial and fungal pathogens.[1][2]
-
Anti-inflammatory and Antioxidant Agents: Certain derivatives have demonstrated anti-inflammatory and antioxidant effects in biological assays.
-
Antimalarial Compounds: The 4-aminoquinoline core, readily accessible from 4-chloroquinoline precursors, is famous for its role in antimalarial drugs like chloroquine. This makes 4-chloroquinoline-3-carbaldehyde a valuable starting point for new antimalarial agents.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling 4-Chloroquinoline-3-carbaldehyde.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Precautions for Safe Handling:
-
Storage Conditions:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
4-Chloroquinoline-3-carbaldehyde is a high-value synthetic intermediate, prized for its dual-functional nature. The selective and combined reactivity of its aldehyde and chloro groups provides a robust platform for the construction of diverse and complex heterocyclic systems. Its central role in the synthesis of pharmacologically relevant molecules underscores its continued importance to researchers and scientists in the field of organic synthesis and drug development.
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